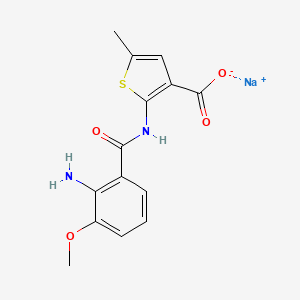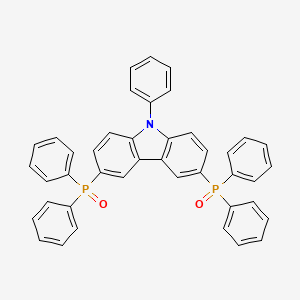
8-Bromo-4-chloro-2-(trifluoromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-2-(trifluoromethyl)quinazoline typically involves the reaction of appropriate substituted anilines with trifluoromethyl-substituted reagents under controlled conditions. One common method includes the use of bromination and chlorination reactions on quinazoline derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using phase-transfer catalysis or microwave-assisted reactions to enhance yield and efficiency . These methods are optimized to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-chloro-2-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Substitution Reactions: Commonly with nucleophiles such as amines and thiols.
Oxidation and Reduction Reactions: These reactions can modify the functional groups on the quinazoline ring.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as dimethylformamide (DMF).
Oxidation Reactions: Often use oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Utilize reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinazoline derivatives, which are valuable in medicinal chemistry .
Scientific Research Applications
8-Bromo-4-chloro-2-(trifluoromethyl)quinazoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Investigated for its role in inhibiting specific enzymes and pathways in cellular processes.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit kinase activity.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-2-(trifluoromethyl)quinazoline involves its interaction with molecular targets such as kinases. It acts as an inhibitor, blocking the activity of these enzymes and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
- 4-Bromo-2-methyl-8-trifluoromethylquinoline
- 4-Bromo-2,8-bis(trifluoromethyl)quinoline
- 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline
Comparison: Compared to these similar compounds, 8-Bromo-4-chloro-2-(trifluoromethyl)quinazoline is unique due to its specific substitution pattern on the quinazoline ring.
Properties
CAS No. |
959238-23-4 |
|---|---|
Molecular Formula |
C9H3BrClF3N2 |
Molecular Weight |
311.48 g/mol |
IUPAC Name |
8-bromo-4-chloro-2-(trifluoromethyl)quinazoline |
InChI |
InChI=1S/C9H3BrClF3N2/c10-5-3-1-2-4-6(5)15-8(9(12,13)14)16-7(4)11/h1-3H |
InChI Key |
QZXRHWPACDPMTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(N=C2Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![D-Phenylalanyl-N-[(3s)-6-Carbamimidamido-1-Chloro-2-Oxohexan-3-Yl]-L-Phenylalaninamide](/img/structure/B12336198.png)





![2-[(Z)-1-phenyl-3-piperidin-1-ylprop-1-enyl]pyridine](/img/structure/B12336233.png)
![methyl 7-butyl-1,3-dimethyl-2,4-dioxo-4aH-pyrrolo[2,3-d]pyrimidin-7-ium-6-carboxylate](/img/structure/B12336241.png)
![Propanamide, N-[6,9-dihydro-9-[(2R,6S)-6-(hydroxymethyl)-4-(triphenylmethyl)-2-morpholinyl]-6-oxo-1H-purin-2-yl]-2-methyl-](/img/structure/B12336255.png)
